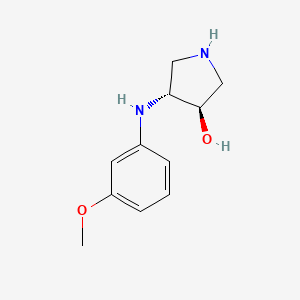

(3R,4R)-4-((3-Methoxyphenyl)amino)pyrrolidin-3-ol

Beschreibung

(3R,4R)-4-((3-Methoxyphenyl)amino)pyrrolidin-3-ol is a chiral pyrrolidine derivative characterized by a hydroxyl group at the 3-position and a 3-methoxyphenylamino substituent at the 4-position of the pyrrolidine ring. This compound has garnered attention in medicinal chemistry due to its role as a key intermediate or active pharmaceutical ingredient (API) in cancer therapeutics. For instance, crystalline forms of this compound are patented for use in pharmaceutical compositions targeting cancer and proliferative diseases . Its synthesis typically involves stereoselective methods, such as asymmetric 1,3-dipolar cycloaddition, to achieve the desired (3R,4R) configuration .

Eigenschaften

Molekularformel |

C11H16N2O2 |

|---|---|

Molekulargewicht |

208.26 g/mol |

IUPAC-Name |

(3R,4R)-4-(3-methoxyanilino)pyrrolidin-3-ol |

InChI |

InChI=1S/C11H16N2O2/c1-15-9-4-2-3-8(5-9)13-10-6-12-7-11(10)14/h2-5,10-14H,6-7H2,1H3/t10-,11-/m1/s1 |

InChI-Schlüssel |

KRLKMOJJSKIWOA-GHMZBOCLSA-N |

Isomerische SMILES |

COC1=CC=CC(=C1)N[C@@H]2CNC[C@H]2O |

Kanonische SMILES |

COC1=CC=CC(=C1)NC2CNCC2O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-((3-Methoxyphenyl)amino)pyrrolidin-3-ol typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the 3-Methoxyphenylamino Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a 3-methoxyphenylamino group, often using a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of (3R,4R)-4-((3-Methoxyphenyl)amino)pyrrolidin-3-ol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

(3R,4R)-4-((3-Methoxyphenyl)amino)pyrrolidin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or to modify the aromatic ring.

Substitution: The amino group can participate in substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

(3R,4R)-4-((3-Methoxyphenyl)amino)pyrrolidin-3-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used to study enzyme interactions and metabolic pathways.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

Industry: The compound may be used in the production of pharmaceuticals and other fine chemicals.

Wirkmechanismus

The mechanism of action of (3R,4R)-4-((3-Methoxyphenyl)amino)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Transition State (TS) Mimics: 1NBn and 1N

The TS mimics (3R,4R)-1-benzyl(hydroxymethyl)pyrrolidin-3-ol (1NBn) and (3R,4R)-(hydroxymethyl)pyrrolidin-3-ol (1N) (Figure 1A in ) share the pyrrolidin-3-ol core but lack the 3-methoxyphenylamino group. These compounds exhibit subnanomolar to picomolar binding affinities (Kd) for DNA glycosylases like hOGG1 and Fpg, functioning as high-affinity inhibitors by mimicking the oxacarbenium ion transition state during DNA repair .

Key Differences :

- Substituent Effects: The absence of the 3-methoxyphenylamino group in 1NBn and 1N reduces their pharmacological relevance in cancer but enhances their utility in studying DNA repair mechanisms.

- Affinity Data :

| Compound | Kd (vs. THF) | Target Enzymes | Application |

|---|---|---|---|

| 1NBn | ~1–10 pM | hOGG1, Fpg, hNEIL1 | DNA repair studies |

| 1N | ~1–10 pM | hOGG1, Fpg, hNEIL1 | DNA repair studies |

| Target Compound | N/A | N/A | Cancer therapeutics |

Hydroxymethyl-Substituted Pyrrolidines

(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol

This compound, synthesized via asymmetric 1,3-dipolar cycloaddition , serves as a precursor for TS mimics and other derivatives. Unlike the target compound, it lacks aromatic substituents, making it less pharmacologically active but more versatile in chemical modifications.

Comparison :

- Functional Groups: The hydroxymethyl group at C4 enhances solubility but reduces target specificity compared to the 3-methoxyphenylamino group.

- Applications : Used in synthesizing DNA intercalators (e.g., N-(pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, which stabilizes DNA/RNA duplexes ).

Fluorinated Pyrrolidines

(3R,4R)-4-Fluoropyrrolidin-3-ol Hydrochloride

This fluorinated analog (CAS: 1523530-25-7) replaces the 3-methoxyphenylamino group with fluorine. Fluorination often improves metabolic stability and bioavailability.

Key Differences :

- Applications : Used in pharmaceuticals and medical ingredients, contrasting with the target compound’s focus on cancer .

Aromatic and Heterocyclic Derivatives

5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole

This derivative features phenylethyl and pyridyl groups, increasing lipophilicity and enabling cross-talk with hydrophobic binding pockets. Unlike the target compound, it is explored for antiviral or CNS applications .

Structural Impact :

- Lipophilicity : The phenylethyl group enhances membrane permeability but may reduce aqueous solubility.

- Target Selectivity : The pyridyl group facilitates interactions with nicotinic acetylcholine receptors.

Biologische Aktivität

(3R,4R)-4-((3-Methoxyphenyl)amino)pyrrolidin-3-ol, a compound featuring a pyrrolidine structure with a methoxyphenyl substituent, has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the compound's biological effects, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- IUPAC Name : (3R,4R)-4-((3-Methoxyphenyl)amino)pyrrolidin-3-ol

- Molecular Formula : CHNO

- Molecular Weight : 205.27 g/mol

Research indicates that (3R,4R)-4-((3-Methoxyphenyl)amino)pyrrolidin-3-ol exhibits various biological activities primarily through modulation of neurotransmitter systems and cell signaling pathways:

- Anticancer Activity : The compound has demonstrated potential anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms .

- Neuroprotective Effects : It has been observed to inhibit acetylcholinesterase (AChE) activity, suggesting its potential use in treating neurodegenerative diseases like Alzheimer's disease. By enhancing acetylcholine levels in the synaptic cleft, it may improve cognitive functions .

- Anti-inflammatory Properties : The compound also shows promise in reducing inflammation by modulating cytokine release and inhibiting pathways associated with inflammatory responses .

Biological Activity Data Table

Case Study 1: Anticancer Efficacy

A study conducted on the FaDu hypopharyngeal tumor cell line revealed that (3R,4R)-4-((3-Methoxyphenyl)amino)pyrrolidin-3-ol exhibited significant cytotoxicity compared to standard chemotherapeutics like bleomycin. The compound's ability to induce apoptosis was linked to its structural properties that enhance binding affinity to target proteins involved in cell survival pathways .

Case Study 2: Neuroprotection in Animal Models

In animal models of Alzheimer's disease, administration of (3R,4R)-4-((3-Methoxyphenyl)amino)pyrrolidin-3-ol resulted in improved cognitive performance on behavioral tests. The study highlighted its role in reducing amyloid-beta plaque formation and enhancing neurogenesis in the hippocampus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.